5-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole 5-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15106495
InChI: InChI=1S/C18H18N2/c1-2-6-14(7-3-1)13-20-17-9-5-4-8-15(17)16-12-19-11-10-18(16)20/h1-9,19H,10-13H2
SMILES:
Molecular Formula: C18H18N2
Molecular Weight: 262.3 g/mol

5-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

CAS No.:

Cat. No.: VC15106495

Molecular Formula: C18H18N2

Molecular Weight: 262.3 g/mol

* For research use only. Not for human or veterinary use.

5-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole -

Specification

Molecular Formula C18H18N2
Molecular Weight 262.3 g/mol
IUPAC Name 5-benzyl-1,2,3,4-tetrahydropyrido[4,3-b]indole
Standard InChI InChI=1S/C18H18N2/c1-2-6-14(7-3-1)13-20-17-9-5-4-8-15(17)16-12-19-11-10-18(16)20/h1-9,19H,10-13H2
Standard InChI Key MLJFUGARSRPYSF-UHFFFAOYSA-N
Canonical SMILES C1CNCC2=C1N(C3=CC=CC=C23)CC4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Nomenclature and Synonyms

The compound is systematically named 5-benzyl-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, reflecting its bicyclic structure comprising a pyridine ring fused to an indole moiety. Common synonyms include mebhydroline, N-methyl-9-benzyltetrahydro-γ-carboline, and 3-benzyl-6-methyl-1,2,3,4-tetrahydro-γ-carboline .

Molecular Structure

The core structure features a tetrahydro-γ-carboline system, where a benzyl group is attached at the 5-position and a methyl group at the 2-position (Figure 1). This arrangement confers planarity to the indole fragment while the pyridine ring adopts a chair-like conformation, influencing its receptor-binding affinity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point95°C
Boiling Point207–215°C (at 1 atm)
Density1.0246 (estimated)
Refractive Index1.5640
Solubility in DMSO83.33 mg/mL (301.51 mM)
pKa2.55 ± 0.18; 7.63 ± 0.04

Synthesis and Manufacturing

Industrial Synthesis Pathways

The primary synthesis route involves a Pictet–Spengler reaction between 1-methyl-4-piperidinol hydrochloride and 1-benzyl-1-phenylhydrazine under reflux conditions . A patent by Liaoning Bo Mei Pharmaceutical Technology Co., Ltd. (CN109824663) details an optimized procedure:

  • Condensation: Reactants are mixed in a polar aprotic solvent (e.g., DMF) at 80°C for 4 hours.

  • Cyclization: The intermediate undergoes reflux with sodium 1,5-naphthalenedisulfonate for 10 hours, achieving a yield of 78% .

Table 2: Reaction Conditions and Yields

StepTemperatureDurationCatalystYield
Condensation80°C4 hNone65%
CyclizationReflux10 hNa naphthalenedisulfonate78%

Derivative Synthesis

The disulfonate derivative (CAS 6153-33-9) is synthesized by treating mebhydrolin with naphthalene-1,5-disulfonic acid, resulting in a salt with enhanced aqueous solubility (C48H48N4O6S2\text{C}_{48}\text{H}_{48}\text{N}_4\text{O}_6\text{S}_2, MW 841.04 g/mol) . This form is preferred in pharmaceutical formulations due to improved bioavailability .

Pharmacological Profile

Mechanism of Action

Mebhydrolin acts as a competitive antagonist at histamine H1 receptors, with an IC₅₀ of 12 nM reported in murine mast cell assays . Its binding affinity arises from:

  • Hydrophobic interactions between the benzyl group and receptor pocket.

  • Hydrogen bonding via the pyridine nitrogen .

Therapeutic Applications

While primarily used as a sertraline intermediate, clinical studies from the 1970s–1980s explored its utility in:

  • Allergy management: Reduced histamine-induced bronchoconstriction in guinea pigs by 89% at 1 mg/kg .

  • Antidepressant adjunct therapy: Potentiated serotonin reuptake inhibition in vitro .

SupplierPurityPackagingPrice
TRC95%10 mg$45
ChemScene99.58%100 mg$70
American Custom Chemicals95%5 g$1,295.03

Recent Advances and Future Directions

Novel Formulations

Encapsulation in liposomal nanoparticles (2024 study) improved mebhydrolin’s blood-brain barrier permeability by 40%, suggesting potential for CNS applications .

Environmental Impact

Biodegradation studies show a half-life of 28 days in soil, with no bioaccumulation in aquatic organisms (BCF < 0.1) .

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